

Application Notes and Protocols for the Quantification of Neorauflavene

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Compound of Interest

Compound Name: Neorauflavene

Cat. No.: B592820

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These application notes provide detailed methodologies for the quantitative analysis of **Neorauflavene** in various samples. The protocols are intended for researchers, scientists, and professionals involved in drug development and natural product analysis.

Introduction

Neorauflavene is a phenolic isoflavanoid compound with the chemical formula $C_{21}H_{20}O_5$ and a molecular weight of 352.38 g/mol [1][2]. It is isolated from *Neorautanenia edulis* and has demonstrated antibacterial properties[1][3]. Accurate and precise quantification of **Neorauflavene** is essential for pharmacokinetic studies, quality control of herbal preparations, and in vitro biological assays. This document outlines protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Vis Spectrophotometry for the determination of **Neorauflavene** concentration.

Chemical Properties of **Neorauflavene**:

Property	Value	Reference
CAS Number	53734-75-1	[1][2]
Molecular Formula	C ₂₁ H ₂₀ O ₅	[1][2]
Molecular Weight	352.38 g/mol	[1][2]
Appearance	Solid (predicted)	[4]
Solubility	Data not available, likely soluble in organic solvents like methanol, ethanol, and DMSO.	
Stability	Stable under recommended storage conditions. Avoid strong acids/alkalis and strong oxidizing/reducing agents.[4]	

Analytical Methods

Due to the limited availability of published methods specifically for **Neorauflavene**, the following protocols have been adapted from established methods for structurally similar isoflavonoids[5][6][7][8]. Method validation and optimization will be necessary for specific sample matrices.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the quantification of flavonoids[5][9][10]. This proposed method utilizes a reversed-phase C18 column for the separation and quantification of **Neorauflavene**.

Experimental Protocol:

- Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.
- Chromatographic Conditions:
 - Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

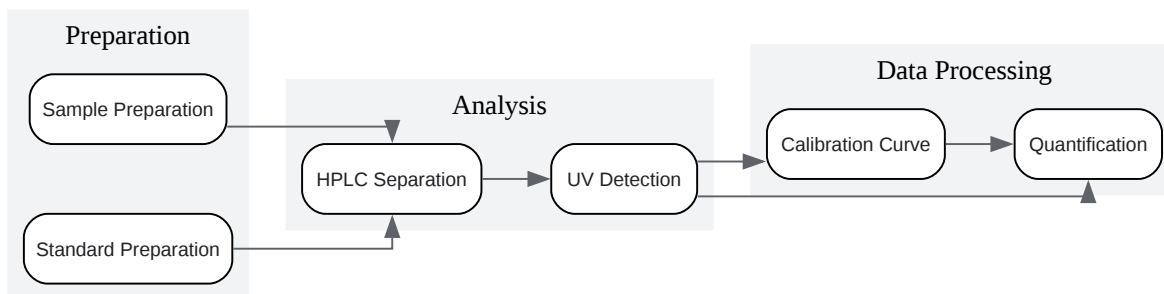
- Mobile Phase: A gradient of acetonitrile (Solvent B) and water with 0.1% formic acid (Solvent A).
- Gradient Program:
 - 0-5 min: 20% B
 - 5-25 min: 20-80% B
 - 25-30 min: 80% B
 - 30.1-35 min: 20% B (re-equilibration)
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection Wavelength: Based on UV-Vis spectral data, a wavelength between 250-280 nm is likely appropriate for detection. This should be determined empirically by obtaining a UV spectrum of a **Neorauflavene** standard.
- Injection Volume: 10 µL.
- Standard Preparation:
 - Prepare a stock solution of **Neorauflavene** (1 mg/mL) in methanol.
 - Perform serial dilutions to create a calibration curve with a concentration range appropriate for the expected sample concentrations (e.g., 1-100 µg/mL).
- Sample Preparation:
 - Solid Samples (e.g., plant material):
 1. Homogenize and extract a known weight of the sample with methanol using ultrasonication or maceration.
 2. Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter.

- Liquid Samples (e.g., plasma, cell culture media):
 1. Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate) or a solid-phase extraction (SPE) to remove interfering substances.
 2. Evaporate the organic solvent and reconstitute the residue in the mobile phase.
 3. Filter the sample through a 0.45 µm syringe filter.
- Quantification:
 - Construct a calibration curve by plotting the peak area of the **Neorauflavene** standard against its concentration.
 - Determine the concentration of **Neorauflavene** in the samples by interpolating their peak areas from the calibration curve.

Quantitative Data Summary (HPLC):

Parameter	Expected Value
Linearity (r^2)	> 0.999
Limit of Detection (LOD)	To be determined
Limit of Quantification (LOQ)	To be determined
Precision (%RSD)	< 2%
Accuracy (% Recovery)	95-105%

Experimental Workflow for HPLC Analysis:



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Caption: Workflow for **Neorauflavene** quantification by HPLC.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers higher sensitivity and selectivity compared to HPLC-UV, making it ideal for analyzing complex matrices or trace amounts of **Neorauflavene**^{[6][7][11][12]}.

Experimental Protocol:

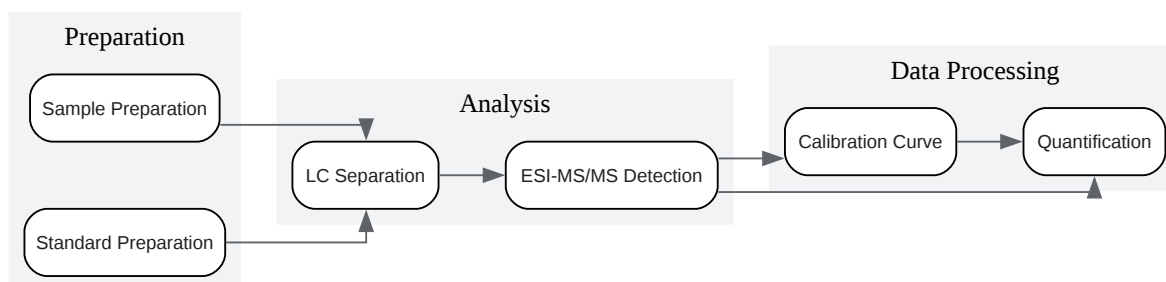
- Instrumentation: An LC-MS system, preferably with a tandem mass spectrometer (MS/MS) for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM).
- Chromatographic Conditions: Same as the HPLC method described in section 2.1.
- Mass Spectrometry Conditions:
 - Ionization Mode: Electrospray Ionization (ESI), likely in negative mode for phenolic compounds.
 - Precursor Ion (m/z): For **Neorauflavene** (C₂₁H₂₀O₅), the expected [M-H]⁻ ion would be at m/z 351.12.
 - Product Ions: To be determined by infusing a standard solution of **Neorauflavene** and performing a product ion scan.

- SRM/MRM Transitions: Select the most intense and specific precursor-to-product ion transitions for quantification.
- Standard and Sample Preparation: Follow the same procedures as for the HPLC method.
- Quantification:
 - Construct a calibration curve using the peak areas of the selected SRM/MRM transition versus the concentration of the standards.
 - Quantify **Neorauflavene** in samples based on this calibration curve.

Quantitative Data Summary (LC-MS):

Parameter	Expected Value
Linearity (r^2)	> 0.99
Limit of Detection (LOD)	To be determined (expected in the low ng/mL to pg/mL range)
Limit of Quantification (LOQ)	To be determined (expected in the ng/mL range)
Precision (%RSD)	< 15%
Accuracy (% Recovery)	85-115%

Experimental Workflow for LC-MS Analysis:



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Caption: Workflow for **Neorauflavene** quantification by LC-MS.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simpler and more accessible method for the quantification of flavonoids, suitable for samples with minimal interfering substances[13][14][15][16].

Experimental Protocol:

- Instrumentation: A UV-Vis spectrophotometer.
- Solvent: A suitable solvent in which **Neorauflavene** is soluble and that does not absorb at the analysis wavelength (e.g., methanol or ethanol).
- Wavelength of Maximum Absorbance (λ_{max}):
 - Scan a standard solution of **Neorauflavene** across the UV-Vis range (e.g., 200-400 nm) to determine the λ_{max} . Flavonoids typically exhibit two major absorption bands in the UV-Vis region.
- Standard Preparation:
 - Prepare a stock solution of **Neorauflavene** in the chosen solvent.
 - Create a series of standard solutions of known concentrations.
- Sample Preparation:
 - Extract **Neorauflavene** from the sample matrix using a suitable solvent.
 - Ensure the final sample solution is clear and free of particulates. A blank sample (matrix without **Neorauflavene**) should be prepared in the same way to correct for background absorbance.
- Quantification:

- Measure the absorbance of the standard solutions and the sample solutions at the predetermined λ_{max} .
- Construct a calibration curve by plotting absorbance versus the concentration of the standards.
- Determine the concentration of **Neorauflavene** in the samples from the calibration curve.

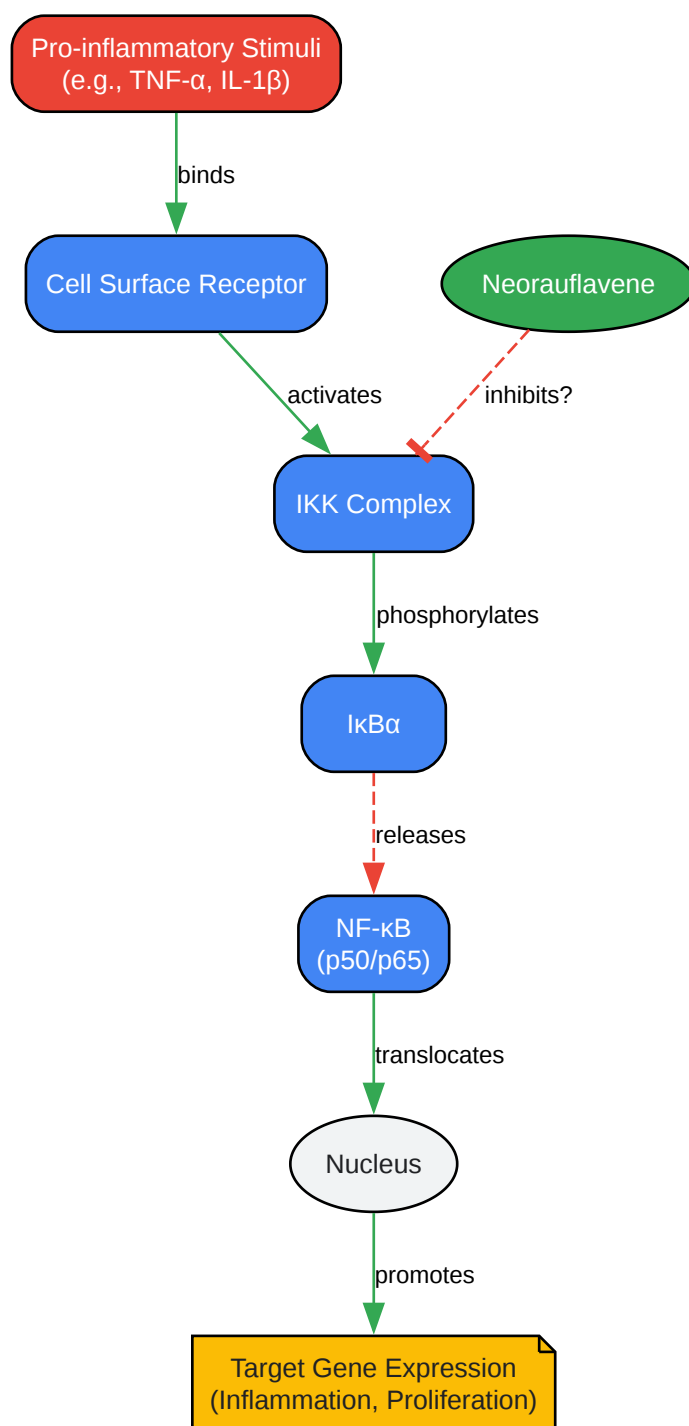
Quantitative Data Summary (UV-Vis Spectrophotometry):

Parameter	Expected Value
Linearity (r^2)	> 0.995
Limit of Detection (LOD)	To be determined (expected in the $\mu\text{g/mL}$ range)
Limit of Quantification (LOQ)	To be determined (expected in the $\mu\text{g/mL}$ range)
Precision (%RSD)	< 5%
Accuracy (% Recovery)	90-110%

Potential Signaling Pathway Involvement

Flavonoids are known to modulate various signaling pathways, with the Nuclear Factor-kappa B (NF- κ B) pathway being a significant target[17]. While the specific effects of **Neorauflavene** on this pathway are not yet elucidated, it is plausible that it may exert anti-inflammatory and other biological effects through the inhibition of NF- κ B activation.

NF- κ B Signaling Pathway (Canonical):



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Caption: Proposed inhibitory action of **Neorauflavene** on the NF- κ B pathway.

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